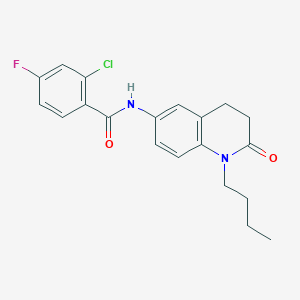

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chloro-4-fluorobenzamide

Description

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chloro-4-fluorobenzamide is a synthetic organic compound featuring a tetrahydroquinolinone core substituted with a butyl group at the 1-position and a 2-chloro-4-fluorobenzamide moiety at the 6-position. The butyl chain enhances lipophilicity, which may influence membrane permeability and pharmacokinetics, while the halogenated benzamide group introduces electronic and steric effects critical for target binding . This compound is hypothesized to belong to a class of small molecules investigated for therapeutic applications, though specific biological targets remain unconfirmed in the provided evidence. Structural characterization of such compounds often employs X-ray crystallography tools like SHELX for refinement, ensuring precise determination of molecular conformation and intermolecular interactions .

Properties

IUPAC Name |

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-chloro-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClFN2O2/c1-2-3-10-24-18-8-6-15(11-13(18)4-9-19(24)25)23-20(26)16-7-5-14(22)12-17(16)21/h5-8,11-12H,2-4,9-10H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKJVHMJPBMMDDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the quinoline core. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized quinoline derivatives, reduced quinoline derivatives, and substituted benzamide derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound has shown potential as a bioactive molecule with various biological activities. It can be used to study enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine: The compound has been investigated for its medicinal properties, including its potential use as an anti-inflammatory, antimicrobial, and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chloro-4-fluorobenzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiazol-2-yl)oxazole-5-carboxamide

- Core Structure: Tetrahydroquinolinone with a thiazol-oxazole carboxamide substituent.

- Key Differences : Replacement of the halogenated benzamide with a heterocyclic carboxamide (thiazol-oxazole) reduces steric bulk and alters electronic properties. This may enhance solubility but diminish target affinity compared to the chloro-fluoro benzamide group in the target compound .

Methyl 4-[(6-bromo-2-phenyl-3-propylquinolin-4-yl)carbonyl]aminobicyclo[2.2.2]octane-1-carboxylate

- Core Structure: Fully aromatic quinoline with a bicyclooctane carboxylate substituent.

- Key Differences: The aromatic quinoline core (vs. partially saturated tetrahydroquinolinone) and bromo-phenyl substitution create a larger, more rigid structure. The bicyclooctane group introduces significant steric hindrance, likely reducing bioavailability compared to the target compound’s butyl chain .

Physicochemical and Pharmacological Properties

| Property | Target Compound | Thiazol-Oxazole Analogue | Bromophenyl Quinoline Analogue |

|---|---|---|---|

| Molecular Weight | ~387.84 g/mol | ~372.38 g/mol | ~542.35 g/mol |

| Lipophilicity (LogP) | High (butyl + halogenated benzamide) | Moderate (heterocyclic substituent) | Very High (bromophenyl + bicyclooctane) |

| Solubility | Low (hydrophobic substituents) | Moderate (polar heterocycles) | Very Low (steric bulk) |

| Bioavailability | Likely moderate (balanced lipophilicity) | Higher (improved solubility) | Poor (high molecular weight, rigidity) |

Key Findings:

Substituent Impact : The 2-chloro-4-fluorobenzamide group in the target compound likely enhances target binding via halogen bonding, a feature absent in the thiazol-oxazole analogue .

Alkyl Chain Length : The butyl group (C4) may improve tissue penetration compared to shorter chains (e.g., propyl, C3) in analogues, though excessive length could reduce metabolic stability.

Lumping Strategy Relevance: As per , compounds with shared cores (e.g., tetrahydroquinolinone) are often grouped for computational modeling. However, the target compound’s unique halogenation and alkylation necessitate separate evaluation to avoid oversimplification of reactivity or pharmacokinetics .

Biological Activity

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chloro-4-fluorobenzamide is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical characteristics, biological mechanisms, and relevant research findings.

Chemical Characteristics

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C22H26ClF N2O |

| Molecular Weight | 396.91 g/mol |

| LogP | 4.4262 |

| Polar Surface Area | 46.17 Ų |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

These characteristics are crucial for understanding the compound's solubility, permeability, and overall bioavailability.

The biological activity of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chloro-4-fluorobenzamide is primarily attributed to its interaction with specific molecular targets. The compound may exert its effects by:

- Binding to Receptors: It may interact with various receptors in the body, leading to modulation of signaling pathways.

- Enzyme Inhibition: The compound could inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.

Further research is needed to delineate the precise mechanisms and pathways involved.

Anticancer Properties

Recent studies have indicated that compounds similar to N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chloro-4-fluorobenzamide exhibit significant anticancer activity. For instance:

- In Vitro Studies: Experiments demonstrated that the compound inhibits cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest.

Antimicrobial Activity

There is emerging evidence suggesting that this compound possesses antimicrobial properties:

- Bacterial Inhibition: Preliminary studies have shown that it can inhibit the growth of specific bacterial strains, although further investigations are needed to confirm these findings.

Study 1: Anticancer Efficacy

A study conducted on human cancer cell lines revealed that N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chloro-4-fluorobenzamide exhibited an IC50 value of approximately 15 µM against breast cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways.

Study 2: Antimicrobial Activity

In a recent investigation assessing the antimicrobial efficacy of various quinoline derivatives, N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chloro-4-fluorobenzamide demonstrated significant activity against Staphylococcus aureus with an MIC of 32 µg/mL.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.